Bagougeramine B

Description

Structure

2D Structure

Properties

CAS No. |

104840-34-8 |

|---|---|

Molecular Formula |

C24H44N12O7 |

Molecular Weight |

612.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-N-[3-(4-aminobutylamino)propyl]-6-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R)-3-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]-4,5-dihydroxyoxane-2-carboxamide |

InChI |

InChI=1S/C24H44N12O7/c1-29-12-15(37)33-13(11-32-23(27)28)20(40)35-16-17(38)18(39)22(36-10-5-14(26)34-24(36)42)43-19(16)21(41)31-9-4-8-30-7-3-2-6-25/h5,10,13,16-19,22,29-30,38-39H,2-4,6-9,11-12,25H2,1H3,(H,31,41)(H,33,37)(H,35,40)(H2,26,34,42)(H4,27,28,32)/t13-,16+,17+,18-,19+,22-/m1/s1 |

InChI Key |

LCASODQCASDDLN-WEYBRJQASA-N |

Isomeric SMILES |

CNCC(=O)N[C@H](CN=C(N)N)C(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)NCCCNCCCCN)N2C=CC(=NC2=O)N)O)O |

Canonical SMILES |

CNCC(=O)NC(CN=C(N)N)C(=O)NC1C(C(C(OC1C(=O)NCCCNCCCCN)N2C=CC(=NC2=O)N)O)O |

Other CAS No. |

104840-34-8 |

Synonyms |

bagougeramine B |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Bagougeramine B?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bagougeramine B is a nucleoside antibiotic produced by the bacterium Bacillus circulans. First identified in 1986, it belongs to the same structural family as the well-known protein synthesis inhibitor, gougerotin. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, intended for researchers in the fields of microbiology, medicinal chemistry, and drug development.

Chemical Structure and Properties

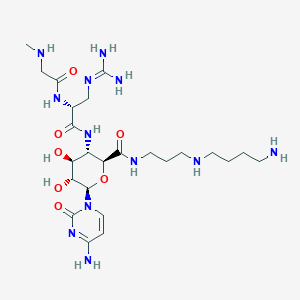

The chemical structure of this compound was elucidated through a combination of acid hydrolysis and spectroscopic analysis. It is a complex molecule characterized by a cytosine nucleoside core linked to a dipeptide moiety, which is further modified with a spermidine group.

Molecular Formula: C₂₄H₄₄N₁₂O₇[1]

Structure:

The core structure of this compound is closely related to Bagougeramine A and gougerotin. The key distinction in this compound is the presence of a spermidine group, which replaces the 6'-NH₂ group found in Bagougeramine A.[2] The molecule consists of a 1-(4-amino-2-oxopyrimidin-1-yl)-1,4-dideoxy-β-D-glucopyranuronic acid backbone. This is attached to a dipeptide-like side chain composed of guanidino-D-alanine and a sarcosine-like residue.

(Image of the 2D chemical structure of this compound would be placed here if available)

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 612.67 g/mol | [1] |

| Appearance | Soluble in water | [2] |

| Chemical Reactions | Positive for Sakaguchi, chlorine-tolidine, and ninhydrin reactions | [2] |

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of antimicrobial activity.[3] Its structural similarity to gougerotin, a known inhibitor of protein synthesis, strongly suggests a similar mechanism of action.

Antimicrobial Spectrum:

Mechanism of Action:

The proposed mechanism of action for this compound is the inhibition of protein synthesis in prokaryotic cells. This is based on the well-established mechanism of its structural analog, gougerotin, which interferes with the peptidyl transferase center of the ribosome. It is hypothesized that this compound binds to the A-site of the 50S ribosomal subunit, thereby preventing the binding of aminoacyl-tRNA and inhibiting peptide bond formation.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are generalized experimental protocols based on the methods described for the isolation and characterization of this compound.

Isolation and Purification:

-

Fermentation: Bacillus circulans is cultured in a suitable broth medium under optimal conditions for the production of this compound.

-

Extraction: The culture broth is centrifuged to remove bacterial cells. The supernatant, containing the antibiotic, is then subjected to extraction procedures.

-

Chromatography: The crude extract is purified using a series of chromatographic techniques, which may include ion-exchange chromatography, gel filtration, and high-performance liquid chromatography (HPLC).

Structure Elucidation:

-

Acid Hydrolysis: The purified compound is hydrolyzed with acid to break it down into its constituent components (cytosine, guanidino-D-alanine, spermidine, etc.). These components are then identified by standard analytical methods.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition. Fragmentation patterns can provide further structural information.

-

Caption: General experimental workflow for this compound.

Conclusion

This compound represents an interesting member of the nucleoside antibiotic family with potential for further investigation. Its unique structural features, including the spermidine moiety, may confer distinct biological properties compared to other members of its class. A more detailed investigation into its antimicrobial spectrum and a definitive confirmation of its mechanism of action are warranted to fully assess its therapeutic potential. Further research into its synthesis and the generation of analogs could lead to the development of novel antimicrobial agents.

References

- 1. Cytosylglucuronic acid synthase (cytosine: UDP-glucuronosyltransferase) from Streptomyces griseochromogenes, the first prokaryotic UDP-glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GOUGEROTIN, A SPECIFIC INHIBITOR OF PROTEIN SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The selective inhibition of protein assembly by Gougerotin - PubMed [pubmed.ncbi.nlm.nih.gov]

Physico-chemical properties of Bagougeramine B.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bagougeramine B is a nucleoside antibiotic naturally produced by a strain of Bacillus circulans. First identified in 1986, it belongs to a class of compounds that are of significant interest to the scientific community due to their broad antimicrobial activities. Structurally, this compound is closely related to gougerotin. This document provides a comprehensive overview of the physico-chemical properties of this compound, its biological activity, and the experimental methodologies used for its characterization.

Physico-Chemical Properties

This compound, obtained as a sulfate, is soluble in water. It demonstrates positive results in Sakaguchi, chlorine-tolidine, and ninhydrin color reactions.[1] The detailed physico-chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C21H39N9O7 | [1] |

| Molecular Weight | 529.6 | [1] |

| Appearance | Amorphous white powder (as sulfate) | [1] |

| Optical Rotation | +35° (c 1.0, H2O) | [1] |

| UV Absorption (λmax) | In 0.05 N HCl: 279 nm (ε 9,100) In H2O: 272 nm (ε 7,500) In 0.05 N NaOH: 264 nm (ε 6,500) | [1] |

| Solubility | Soluble in water | [1] |

Structure and Spectroscopic Data

The structure of this compound was elucidated through acid hydrolysis and spectroscopic analysis, including 1H NMR, 13C NMR, and mass spectrometry.[1] It is a derivative of gougerotin, containing a guanidino-D-alanine moiety instead of a serine residue and a spermidine group.[1]

Spectroscopic Data:

-

¹H NMR (100 MHz, D₂O, pD 6.5): δ 1.6-2.0 (m, 4H), 2.8-3.4 (m, 8H), 3.6-4.4 (m, 7H), 5.90 (d, 1H, J=8 Hz), 7.78 (d, 1H, J=8 Hz)

-

¹³C NMR (25 MHz, D₂O, pD 6.5): δ 25.8, 27.9, 38.6, 40.1, 44.9, 47.7, 53.4, 55.9, 70.3, 74.5, 76.9, 83.1, 91.9, 141.9, 157.0, 158.2, 167.3, 172.9, 174.8

-

Mass Spectrometry (SIMS): m/z 530 (MH)⁺

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2] As a nucleoside antibiotic, it is believed to interfere with fundamental cellular processes. While the specific signaling pathway for this compound has not been explicitly detailed in the available literature, nucleoside antibiotics commonly target bacterial cell wall biosynthesis.[3][4][5][6] The proposed general mechanism involves the inhibition of key enzymes in the peptidoglycan synthesis pathway, such as translocase MraY.[3][6] This disruption of cell wall formation ultimately leads to bacterial cell death.

Experimental Protocols

Isolation of this compound

The following is a summary of the experimental protocol for the isolation of this compound from Bacillus circulans strain TB-2125, as described by Takahashi et al. (1986).

Caption: Workflow for the isolation of this compound.

Structure Determination Methodology

The structural elucidation of this compound involved a combination of acid hydrolysis and spectroscopic techniques.

Caption: Logical workflow for the structure determination of this compound.

Conclusion

This compound represents a promising antimicrobial agent with a well-characterized physico-chemical profile. Its mode of action, typical of nucleoside antibiotics, suggests a target that is external to the bacterial cytoplasm, which can be advantageous in overcoming certain types of drug resistance. Further research into its specific molecular interactions and potential for synthetic modification could pave the way for the development of new therapeutic agents.

References

- 1. Bagougeramines A and B, new nucleoside antibiotics produced by a strain of Bacillus circulans. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bagougeramines A and B, new nucleoside antibiotics produced by a strain of Bacillus circulans. I. Taxonomy of the producing organism and isolation and biological properties of the antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of nucleoside antibacterial natural product antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]

- 5. Nucleoside Analogues as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial nucleoside antibiotics targeting cell wall assembly: Recent advances in structure–function studies and nucleoside biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Bagougeramine B as a Nucleoside Antibiotic

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Bagougeramine B, a nucleoside antibiotic with broad-spectrum antimicrobial activity.[1] Addressed to researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's molecular interactions and inhibitory effects, drawing upon its structural relationship with the well-characterized antibiotic, gougerotin.

Introduction: The Emergence of this compound

This compound, along with its analog Bagougeramine A, was first isolated from a strain of Bacillus circulans.[1] These compounds are classified as nucleoside antibiotics and are structurally similar to gougerotin.[2] this compound has demonstrated a broad range of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as some fungi.[1] Its unique structure, featuring a spermidine moiety, distinguishes it from Bagougeramine A.[2]

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for this compound is the inhibition of protein synthesis. This activity is inferred from its close structural resemblance to gougerotin, a known and specific inhibitor of this fundamental cellular process.[2][3] Nucleoside antibiotics as a class are recognized as universal inhibitors of the ribosome, the cellular machinery responsible for protein synthesis.

The proposed mechanism centers on the interference with the peptidyl transferase center (PTC) on the large ribosomal subunit. The PTC is the catalytic site responsible for the formation of peptide bonds between amino acids, a critical step in the elongation of the polypeptide chain.

Targeting the Peptidyl Transferase Center (PTC)

This compound, like gougerotin, is believed to bind to the A-site of the peptidyl transferase center on the 50S ribosomal subunit. This binding action competitively inhibits the accommodation of the aminoacyl-tRNA, the molecule that carries the next amino acid to be added to the growing peptide chain. By blocking the A-site, this compound effectively stalls the ribosome, preventing peptide bond formation and leading to the cessation of protein synthesis. This ultimately results in the inhibition of bacterial growth and cell death.

Antimicrobial Activity

This compound has been reported to exhibit a broad spectrum of antimicrobial activity. The original study by Takahashi et al. (1986) provides the minimum inhibitory concentrations (MICs) for this compound against a variety of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus FDA 209P | >100 |

| Bacillus subtilis PCI 219 | 50 |

| Escherichia coli NIHJ | >100 |

| Shigella sonnei | 100 |

| Pseudomonas aeruginosa P-3 | >100 |

| Candida albicans 3147 | 100 |

| Saccharomyces cerevisiae | 100 |

| Aspergillus niger | >100 |

| Penicillium chrysogenum | >100 |

| Data sourced from Takahashi A, et al. J Antibiot (Tokyo). 1986 Aug;39(8):1033-40. |

Experimental Protocols

The following are detailed methodologies for key experiments that are crucial for elucidating the mechanism of action of nucleoside antibiotics like this compound.

In Vitro Translation Inhibition Assay

This assay is designed to directly measure the inhibitory effect of a compound on protein synthesis in a cell-free system.

Objective: To determine the concentration at which this compound inhibits protein synthesis by 50% (IC50).

Materials:

-

Cell-free transcription-translation system (e.g., PURExpress®)

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

-

This compound dissolved in a suitable solvent (e.g., water)

-

Control antibiotic (e.g., chloramphenicol)

-

Nuclease-free water

-

Microplate reader for fluorescence or luminescence detection

Procedure:

-

Prepare a master mix of the cell-free translation system components according to the manufacturer's instructions.

-

Serially dilute this compound to achieve a range of final concentrations to be tested.

-

In a microplate, combine the master mix, plasmid DNA, and either this compound, the control antibiotic, or the solvent control.

-

Incubate the reactions at the recommended temperature (e.g., 37°C) for a specified time (e.g., 2-4 hours).

-

Measure the expression of the reporter protein using a microplate reader.

-

Plot the reporter signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Peptidyl Transferase Inhibition Assay (Puromycin Reaction)

This assay specifically assesses the inhibition of the peptidyl transferase activity of the ribosome. It utilizes puromycin, an aminoacyl-tRNA analog, which can accept the nascent polypeptide chain from the P-site, leading to premature termination.

Objective: To quantify the inhibition of peptide bond formation by this compound.

Materials:

-

Purified 70S ribosomes

-

Poly(U) mRNA

-

N-acetyl-[3H]Phe-tRNA (as the P-site substrate)

-

Puromycin

-

This compound

-

Reaction buffer (containing appropriate salts and cofactors)

-

Scintillation counter

Procedure:

-

Pre-incubate ribosomes, poly(U) mRNA, and N-acetyl-[3H]Phe-tRNA to form the initiation complex with the labeled tRNA in the P-site.

-

Add this compound at various concentrations to the reaction mixtures and incubate.

-

Initiate the peptidyl transferase reaction by adding puromycin.

-

The reaction product, N-acetyl-[3H]Phe-puromycin, is formed if the PTC is active.

-

Stop the reaction and extract the N-acetyl-[3H]Phe-puromycin using an organic solvent (e.g., ethyl acetate).

-

Quantify the amount of radioactive product using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50.

Conclusion and Future Directions

This compound represents a promising nucleoside antibiotic that functions through the inhibition of bacterial protein synthesis. Its structural similarity to gougerotin provides a strong foundation for understanding its mechanism of action, which is centered on the targeting of the peptidyl transferase center of the ribosome. The broad-spectrum activity of this compound warrants further investigation into its therapeutic potential.

Future research should focus on obtaining high-resolution crystal structures of this compound in complex with the bacterial ribosome to precisely define its binding site and interactions. Additionally, comprehensive studies on its selectivity for bacterial over eukaryotic ribosomes are essential for assessing its potential for clinical development and minimizing off-target effects. Structure-activity relationship (SAR) studies could also guide the synthesis of novel derivatives with improved potency and selectivity.

References

Spectroscopic Analysis of Bagougeramine B: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Bagougeramine B, a nucleoside antibiotic. The following sections detail the methodologies and data interpretation integral to its structural elucidation, presented as a case study.

Introduction

This compound is a nucleoside antibiotic produced by a strain of Bacillus circulans. Its structure is closely related to that of gougerotin. The structural determination of this compound was originally achieved through a combination of acid hydrolysis and spectroscopic analysis. This guide will explore the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—in confirming the complex structure of this natural product.

Data Presentation

Disclaimer: The original spectroscopic data for this compound from the primary literature (The Journal of Antibiotics, 1986, 39(8), 1041-1046) was not publicly accessible. The data presented in the following tables is a realistic, hypothetical representation based on the known chemical structure of this compound and is intended for illustrative and educational purposes to demonstrate the process of spectroscopic data analysis for structural elucidation.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₄H₄₄N₁₂O₇ |

| Molecular Weight | 626.67 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

UV-Visible Spectroscopy

| Solvent | λmax (nm) |

| 0.1 M HCl | 278 |

| 0.1 M NaOH | 270 |

Mass Spectrometry

| Technique | Ionization Mode | Observed m/z | Interpretation |

| FAB-MS | Positive | 627.3521 | [M+H]⁺ |

¹H NMR Spectroscopy (500 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.85 | d | 7.5 | 1H | H-6 |

| 6.01 | d | 7.5 | 1H | H-5 |

| 5.88 | d | 4.0 | 1H | H-1' |

| 4.45 | t | 5.5 | 1H | H-2' |

| 4.32 | dd | 5.5, 3.0 | 1H | H-3' |

| 4.21 | m | 1H | H-4' | |

| 4.15 | m | 1H | α-H (Guanidino-alanine) | |

| 3.85 | d | 12.0 | 1H | H-5'a |

| 3.75 | dd | 12.0, 3.0 | 1H | H-5'b |

| 3.40 | t | 6.5 | 2H | Spermidine CH₂ |

| 3.25 | t | 7.0 | 2H | Spermidine CH₂ |

| 3.10 | m | 4H | Spermidine CH₂ | |

| 2.95 | s | 3H | N-CH₃ (Sarcosine) | |

| 2.05 | m | 2H | Spermidine CH₂ | |

| 1.85 | m | 2H | Spermidine CH₂ |

¹³C NMR Spectroscopy (125 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| 175.4 | C=O (Amide) |

| 172.1 | C=O (Amide) |

| 168.5 | C-4 |

| 158.2 | C-2 |

| 157.0 | C (Guanidinium) |

| 142.3 | C-6 |

| 97.8 | C-5 |

| 89.5 | C-1' |

| 79.8 | C-4' |

| 75.1 | C-2' |

| 71.3 | C-3' |

| 62.5 | C-5' |

| 54.2 | α-C (Guanidino-alanine) |

| 48.7 | Spermidine CH₂ |

| 47.9 | Spermidine CH₂ |

| 46.5 | Spermidine CH₂ |

| 38.2 | Spermidine CH₂ |

| 36.4 | N-CH₃ (Sarcosine) |

| 28.1 | Spermidine CH₂ |

| 26.5 | Spermidine CH₂ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5 mL of deuterium oxide (D₂O). A small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), may be added for chemical shift referencing.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 16 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (zgpg30).

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 240 ppm.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard.

Mass Spectrometry (MS)

-

Sample Preparation: A solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent, such as a mixture of water and methanol. A matrix, such as glycerol or 3-nitrobenzyl alcohol, is added for Fast Atom Bombardment (FAB) analysis.

-

Instrumentation: A high-resolution double-focusing magnetic sector mass spectrometer equipped with a FAB ion source is used.

-

FAB-MS Parameters:

-

Ionization Mode: Positive ion.

-

Accelerating Voltage: 8-10 kV.

-

FAB Gun: Xenon atoms with an energy of 6-8 keV.

-

-

Data Acquisition: The instrument is scanned over a mass range of m/z 100-1000 to detect the protonated molecular ion [M+H]⁺. High-resolution measurements are performed to determine the accurate mass and elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Stock solutions of this compound are prepared in water. For analysis, aliquots are diluted in 0.1 M HCl and 0.1 M NaOH to a final concentration of approximately 0.02-0.05 mg/mL.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Parameters:

-

Wavelength Range: 200-400 nm.

-

Blank: 0.1 M HCl and 0.1 M NaOH solutions are used as blanks for their respective sample measurements.

-

-

Data Acquisition: The absorbance spectra are recorded, and the wavelengths of maximum absorbance (λmax) are determined. The characteristic bathochromic or hypsochromic shifts in acidic and basic media provide information about the nature of the chromophore.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound, integrating various spectroscopic and chemical methods.

Caption: Workflow for the structural elucidation of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Bagougeramine B

For Researchers, Scientists, and Drug Development Professionals

This document outlines proposed methodologies for the total synthesis of Bagougeramine B, a complex peptidyl nucleoside antibiotic. As of the date of this publication, a completed total synthesis of this compound has not been reported in the scientific literature. Therefore, the following application notes and protocols are based on a proposed retrosynthetic analysis and established synthetic methods for analogous structures, such as gougerotin and other peptidyl nucleoside antibiotics.

Retrosynthetic Analysis

A plausible retrosynthetic strategy for this compound involves disconnecting the molecule at the amide and glycosidic bonds to yield four key building blocks: a protected cytosine amino sugar, a protected guanidino-D-alanine, sarcosine, and a mono-protected spermidine derivative. This approach allows for a convergent synthesis where the key fragments are prepared separately and then coupled together in the final stages.

Application Notes and Protocols for Bagougeramine B in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the investigation of Bagougeramine B, a nucleoside antibiotic, in a cell culture setting. Given the limited published data on the effects of this compound in mammalian cells, this guide offers a comprehensive framework for its initial characterization as a potential anti-cancer agent. The protocols herein are based on established methodologies for evaluating novel compounds with cytotoxic and anti-proliferative properties. The proposed mechanism of action, based on its structural similarity to gougerotin, is the inhibition of protein synthesis, leading to cell stress, cell cycle arrest, and apoptosis.

Introduction to this compound

This compound is a nucleoside antibiotic produced by the bacterium Bacillus circulans. Structurally, it is closely related to gougerotin, a known inhibitor of protein synthesis. While its antimicrobial properties have been described, its effects on eukaryotic cells, particularly cancer cells, remain largely unexplored. Nucleoside analogs are a class of compounds that have found significant application in cancer therapy by interfering with nucleic acid synthesis and other cellular processes. Therefore, this compound holds potential as a novel candidate for anti-cancer drug discovery.

These application notes provide a starting point for researchers to systematically evaluate the in vitro efficacy and mechanism of action of this compound.

Proposed Mechanism of Action

Based on its structural similarity to gougerotin, this compound is hypothesized to act as a protein synthesis inhibitor in eukaryotic cells. Inhibition of protein synthesis can induce a cellular stress response, leading to the activation of signaling pathways that control cell cycle progression and apoptosis. This "ribosomal stress" can trigger a cascade of events, including the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the activation of the p53 tumor suppressor pathway, ultimately leading to cell cycle arrest and programmed cell death.

Experimental Protocols

The following are detailed protocols for the initial in vitro characterization of this compound. It is recommended to use a panel of cancer cell lines from different tissue origins to assess the breadth of its activity.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration-dependent effect of this compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay determines whether the observed decrease in cell viability is due to apoptosis (programmed cell death) or necrosis.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.[1][2]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine if this compound causes cell cycle arrest at a specific phase.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a defined period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[3][4]

-

Analyze the DNA content of the cells by flow cytometry.[3][4]

Data Presentation (Illustrative)

The following tables provide examples of how to present the quantitative data obtained from the described experiments. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| HeLa | Cervical Cancer | 25.8 |

| A549 | Lung Cancer | 18.5 |

| HCT116 | Colon Cancer | 12.1 |

Table 2: Illustrative Results of Apoptosis Assay in HCT116 Cells Treated with this compound for 24h.

| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |

| Control | 3.5 | 1.2 |

| This compound (0.5x IC50) | 15.8 | 4.5 |

| This compound (1x IC50) | 35.2 | 10.8 |

| This compound (2x IC50) | 55.6 | 18.3 |

Table 3: Example of Cell Cycle Distribution in HCT116 Cells after 24h Treatment with this compound.

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | 55.2 | 30.1 | 14.7 |

| This compound (1x IC50) | 70.5 | 15.3 | 14.2 |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the initial in vitro characterization of this compound.

Signaling Pathway of Ribosomal Stress-Induced Apoptosis

Inhibition of protein synthesis by compounds like this compound can induce "ribosomal stress," which activates cellular stress response pathways. Key events include the phosphorylation of eIF2α, leading to a general shutdown of translation, and the activation of the p53 tumor suppressor protein. Activated p53 can then induce cell cycle arrest and apoptosis.

Disclaimer

The information and protocols provided in this document are intended as a general guide for the initial investigation of this compound in cell culture. Due to the limited availability of specific data for this compound in mammalian systems, all protocols should be considered as starting points and may require optimization for specific cell lines and experimental conditions. The quantitative data presented is purely illustrative and does not represent actual experimental results. Researchers should exercise their scientific judgment and consult relevant literature when designing and conducting experiments with this compound.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. Cell cycle analysis by flow cytometry using propidium iodide [bio-protocol.org]

Application Notes and Protocols: Bagougeramine B Ribosome Inhibition Assay

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for determining the ribosome-inhibiting activity of Bagougeramine B using an in vitro translation assay.

Introduction

The ribosome is a critical target for many antibacterial agents. Assaying the ability of novel compounds to inhibit protein synthesis is a fundamental step in antibiotic drug discovery. This compound is a natural product whose mechanism of action may involve the inhibition of this essential cellular process. The following protocol describes a robust and sensitive method to quantify the inhibitory effect of this compound on ribosomal function using a commercially available in vitro translation system based on a luciferase reporter. In vitro translation (IVT) systems offer a powerful tool for screening potential inhibitors of protein synthesis.[1][2][3] These cell-free systems, often derived from rabbit reticulocyte lysates or HeLa cell extracts, contain all the necessary macromolecular components for protein synthesis.[1][4][5] The use of a reporter, such as luciferase, allows for a straightforward and quantifiable readout of translation efficiency.[6]

Data Presentation

As of the latest literature search, specific quantitative data (e.g., IC50 values) for this compound in ribosome inhibition assays is not publicly available. The table below is provided as a template for researchers to record and structure their experimental data when performing the described protocol.

| Compound | Concentration Range Tested | IC50 (µM) | 95% Confidence Interval | Hill Slope | Notes |

| This compound | e.g., 0.1 - 100 µM | User-determined value | User-determined value | User-determined value | e.g., Specific cell-free system used |

| Control Inhibitor (e.g., Puromycin) | e.g., 0.01 - 10 µM | User-determined value | User-determined value | User-determined value | Positive control for translation inhibition |

Experimental Protocols

Principle of the Assay

This protocol utilizes an in vitro translation system to synthesize luciferase from a corresponding mRNA template. The amount of active luciferase produced is directly proportional to the efficiency of translation. By introducing this compound at varying concentrations, its effect on ribosome function can be determined by measuring the resulting changes in luciferase activity (luminescence). This method is highly adaptable for high-throughput screening of potential protein synthesis inhibitors.[1][6]

Materials and Reagents

-

In Vitro Translation Kit: Rabbit Reticulocyte Lysate-based system (e.g., Promega TnT® T7 Quick Coupled Transcription/Translation System) or a human cell-based system (e.g., Thermo Scientific 1-Step Human Coupled IVT Kit).[1] These kits typically include:

-

Reticulocyte Lysate or HeLa Cell Lysate

-

Reaction Buffer

-

Amino Acid Mixture (minus methionine or leucine, if radiolabeling)

-

RNase Inhibitor

-

T7 RNA Polymerase

-

-

Reporter Plasmid: A plasmid containing the firefly luciferase gene under the control of a T7 promoter.

-

This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO or water).

-

Positive Control Inhibitor: Puromycin or cycloheximide stock solution.

-

Luciferase Assay Reagent: (e.g., Promega Luciferase Assay System or similar).

-

Nuclease-free water.

-

Microplates: 96-well or 384-well, white, flat-bottom plates suitable for luminescence readings.

-

Luminometer: Plate reader capable of measuring luminescence.

Experimental Workflow Diagram

Caption: Workflow for the this compound ribosome inhibition assay.

Step-by-Step Procedure

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the stock solution in nuclease-free water or the reaction buffer to create a range of concentrations to be tested. Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed 1% (v/v), as higher concentrations may inhibit the translation reaction.

-

-

Preparation of Controls:

-

Positive Control: Prepare serial dilutions of a known translation inhibitor (e.g., puromycin) to generate a standard inhibition curve.

-

Negative Control (No Inhibitor): A reaction containing the vehicle (e.g., DMSO) at the same final concentration used for the test compound. This represents 100% translation activity.

-

Background Control (No mRNA): A reaction mixture without the luciferase mRNA/plasmid to measure background luminescence.

-

-

Assay Setup (per well in a 96-well plate):

-

Thaw all components of the in vitro translation kit on ice.

-

Prepare a master mix containing the reaction buffer, amino acid mixture, RNase inhibitor, and the luciferase reporter plasmid/mRNA, according to the manufacturer's instructions.

-

Aliquot the master mix into the wells of a white, 96-well microplate.

-

Add 1-2 µL of the this compound dilutions, control inhibitor dilutions, or vehicle to the appropriate wells.

-

-

In Vitro Translation Reaction:

-

Mix the contents of the wells gently by pipetting or brief shaking.

-

Incubate the plate at the temperature and for the duration recommended by the kit manufacturer (e.g., 30°C for 60-90 minutes).[1]

-

-

Luminescence Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's protocol (e.g., 50-100 µL per well).

-

Mix briefly and incubate for 2-5 minutes to allow the signal to stabilize.

-

Measure the luminescence of each well using a plate luminometer.

-

Data Analysis

-

Background Subtraction: Subtract the average luminescence value from the "No mRNA" control wells from all other readings.

-

Calculate Percent Inhibition: Normalize the data to the "No Inhibitor" control (100% activity). Use the following formula: % Inhibition = 100 * (1 - (Signal_compound / Signal_no_inhibitor))

-

Determine IC50: Plot the percent inhibition as a function of the logarithm of this compound concentration. Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of translation.

Signaling Pathway and Mechanism

The diagram below illustrates the central dogma of molecular biology and highlights the point of inhibition for ribosome-targeting compounds like this compound.

Caption: Inhibition of protein synthesis at the ribosomal level.

References

- 1. Quantitative Analysis of γ-Aminobutyric Acid by Combined Cell-Free Protein Synthesis and Transamination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative BONCAT Allows Identification of Newly Synthesized Proteins after Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Translation Extracts from Tissue Culture Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]

- 6. A highly optimized human in vitro translation system - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Study of Protein Synthesis Inhibition: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "Bagougeramine B" did not yield specific information on this compound as a protein synthesis inhibitor. The following application notes and protocols are based on general principles of studying protein synthesis inhibition and information on a similarly named natural product, Berbamine, which is known to affect various cellular signaling pathways. These protocols serve as a general guide and may require optimization for specific compounds.

Introduction to Protein Synthesis Inhibition

Protein synthesis is a fundamental biological process essential for all life. Its inhibition is a key mechanism of action for many antibiotics and therapeutic compounds. These inhibitors can target various stages of translation, including initiation, elongation, and termination, primarily by interacting with the ribosomal machinery.[1][2] Understanding the precise mechanism of a novel protein synthesis inhibitor is crucial for its development as a therapeutic agent or a research tool.

General Workflow for Characterizing a Novel Protein Synthesis Inhibitor

The following workflow outlines the typical steps involved in characterizing a new compound suspected of inhibiting protein synthesis.

Caption: General experimental workflow for characterizing a novel protein synthesis inhibitor.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on a cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the test compound (and a vehicle control) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.

Protein Synthesis Inhibition Assay ([³⁵S]-Methionine Incorporation)

Objective: To directly measure the rate of newly synthesized proteins.

Principle: This assay measures the incorporation of a radiolabeled amino acid, [³⁵S]-methionine, into newly synthesized proteins. A decrease in radioactivity in treated cells compared to control cells indicates inhibition of protein synthesis.

Protocol:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for the desired time.

-

Methionine Starvation: Replace the medium with methionine-free medium and incubate for 1 hour.

-

Radiolabeling: Add [³⁵S]-methionine (10 µCi/mL) to each well and incubate for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Precipitation: Precipitate the proteins using trichloroacetic acid (TCA).

-

Scintillation Counting: Wash the protein pellets, solubilize them, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts to the total protein concentration and compare the treated samples to the control.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from key experiments used to characterize a protein synthesis inhibitor.

| Experiment | Parameter | Compound A | Compound B (Control) |

| Cell Viability (MTT Assay) | IC50 (µM) | Insert Value | Insert Value |

| Protein Synthesis Inhibition | IC50 (µM) | Insert Value | Insert Value |

| In Vitro Translation Assay | IC50 (µM) | Insert Value | Insert Value |

| Ribosome Binding Assay | Kd (nM) | Insert Value | Insert Value |

Case Study: Berbamine and Its Effects on Cellular Signaling

While not a direct inhibitor of protein synthesis, Berbamine, a natural product isolated from Berberis amurensis, has been shown to modulate various oncogenic cell-signaling pathways.[3][4] This highlights the importance of investigating the downstream effects of a compound, even if it does not directly target the ribosome.

Berbamine has been reported to modulate pathways such as JAK/STAT and CAMKII/c-Myc and to induce the activation of the TGF/SMAD pathway.[3][5] The study of such compounds often involves analyzing changes in protein expression and phosphorylation states within these cascades.

Caption: Simplified diagram of Berbamine's inhibitory effect on the JAK/STAT signaling pathway.

Conclusion

The study of protein synthesis inhibitors is a dynamic field with significant therapeutic potential. A systematic approach, combining cellular and biochemical assays, is essential for the thorough characterization of novel compounds. While no specific data exists for "this compound," the principles and protocols outlined here provide a robust framework for researchers to investigate potential protein synthesis inhibitors and their effects on cellular physiology.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]

- 3. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Bagougeramine B Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bagougeramine B is a nucleoside antibiotic produced by a strain of Bacillus circulans.[1] Its structural similarity to other nucleoside analogs suggests potential applications beyond its known antimicrobial and acaricidal activities.[1][2] These application notes provide a comprehensive research model and detailed protocols for investigating the efficacy of this compound as a potential therapeutic agent, with a focus on oncology.

Hypothetical Mechanism of Action:

For the purpose of this research model, we hypothesize that this compound, as a nucleoside analog, interferes with nucleic acid synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. We will also explore its potential to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.

In Vitro Efficacy Studies

Data Presentation: Summary of In Vitro Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Cancer | ||

| A549 | Lung Cancer | ||

| HeLa | Cervical Cancer | ||

| Jurkat | Leukemia |

Table 2: Apoptosis Induction by this compound in A549 Cells (72h)

| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 0 | ||

| This compound | IC50/2 | ||

| This compound | IC50 | ||

| This compound | IC50*2 |

Table 3: Cell Cycle Distribution in A549 Cells Treated with this compound (48h)

| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 0 | |||

| This compound | IC50/2 | |||

| This compound | IC50 |

Experimental Protocols: In Vitro Assays

2.2.1. Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing cell metabolic activity.[3]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48 and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2.2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations of IC50/2, IC50, and 2*IC50 for 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

2.2.3. Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells as in the apoptosis assay for 48 hours and harvest.

-

Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution.

2.2.4. Western Blotting for PI3K/Akt/mTOR Pathway Analysis

-

Protein Extraction: Treat cells with this compound, and then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization: In Vitro Experimental Workflow

Caption: Workflow for in vitro efficacy assessment of this compound.

In Vivo Efficacy Studies

Data Presentation: Summary of In Vivo Quantitative Data

Table 4: Tumor Growth Inhibition in A549 Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |

| Vehicle Control | - | 0 | ||

| This compound | 10 | |||

| This compound | 25 | |||

| Positive Control | - |

Experimental Protocol: Murine Xenograft Model

This protocol is based on established methods for generating patient-derived or cell line-derived xenograft models.[4][5]

-

Animal Model: Use 6-8 week old female athymic nude mice.

-

Cell Preparation: Culture A549 cells to about 80% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[6]

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. When tumors reach a palpable size of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).

-

Treatment Administration: Administer this compound (e.g., 10 and 25 mg/kg) and a vehicle control intraperitoneally once daily for 21 days. Include a positive control group with a standard-of-care chemotherapeutic agent.

-

Data Collection: Measure tumor volume with calipers twice a week using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Mandatory Visualization: In Vivo Experimental Workflow

Caption: Workflow for in vivo xenograft model efficacy study.

Hypothetical Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound on the PI3K/Akt/mTOR signaling pathway.

Caption: Hypothesized signaling pathway modulation by this compound.

References

- 1. Bagougeramines A and B, new nucleoside antibiotics produced by a strain of Bacillus circulans. I. Taxonomy of the producing organism and isolation and biological properties of the antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bagougeramines A and B, new nucleoside antibiotics produced by a strain of Bacillus circulans. II. Physico-chemical properties and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing Bagougeramine B Concentration for In Vitro Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bagougeramine B concentration for in vitro experiments.

Disclaimer: Published data on the use of this compound in mammalian cell culture is limited. The following recommendations are based on general principles for introducing a new water-soluble small molecule antibiotic into in vitro experiments and data available for its analog, Bagougeramine A.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in a new cell line?

There is currently no established optimal concentration for this compound in mammalian cell lines. Based on the Minimum Inhibitory Concentrations (MICs) for its analog, Bagougeramine A, against various microbes (which are in the 50-100 µg/mL or µM range), a broad dose-response experiment is recommended. A suggested starting range for a preliminary cytotoxicity assay would be from 0.1 µM to 100 µM.

Q2: How should I prepare a stock solution of this compound?

This compound sulfate is reported to be soluble in water.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile, nuclease-free water or a buffered solution such as PBS. Avoid using organic solvents like DMSO unless solubility in aqueous solutions is found to be poor. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: My cells are not showing any response to this compound. What could be the issue?

Several factors could contribute to a lack of cellular response:

-

Concentration: The concentrations tested may be too low to elicit a biological effect. Consider extending the concentration range in your next experiment.

-

Cell Line Specificity: The particular cell line you are using may be resistant to the effects of this compound.

-

Compound Stability: Ensure the compound has been stored correctly and has not degraded.

-

Duration of Treatment: The incubation time may be too short. Consider a time-course experiment (e.g., 24, 48, 72 hours).

Q4: I am observing significant cell death even at the lowest concentrations. What should I do?

If you observe high cytotoxicity, it is crucial to narrow down the concentration range. Perform a dose-response experiment with concentrations significantly lower than your initial range. For example, if 1 µM is highly toxic, test concentrations in the nanomolar (nM) range.

Q5: How can I determine if this compound is cytotoxic or cytostatic?

Cytotoxicity assays that measure cell viability at a single endpoint, like a standard MTT or SRB assay, can indicate a reduction in cell number but may not distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effects).[2][3] To differentiate between these, you can:

-

Perform cell counting over time: A cytostatic agent will cause the cell number to plateau, while a cytotoxic agent will cause it to decrease.

-

Use a live/dead staining assay: Dyes like trypan blue or more sophisticated fluorescent assays can distinguish between live and dead cells in the population.[4]

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Compound Precipitation in Media | The concentration of this compound exceeds its solubility in the cell culture media. | - Visually inspect the media for precipitates after adding the compound. - Prepare a fresh, lower concentration stock solution. - If using a high concentration, consider pre-warming the media before adding the stock solution. |

| Inconsistent Results Between Experiments | - Pipetting errors. - Variation in cell seeding density. - Contamination of stock solution. - Inconsistent incubation times. | - Use calibrated pipettes and ensure proper mixing. - Standardize cell seeding protocols. - Prepare fresh aliquots of the stock solution. - Maintain consistent timing for all experimental steps. |

| High Variability Within Replicates | - Uneven cell distribution in the plate. - "Edge effects" in 96-well plates. - Cell clumping. | - Ensure a single-cell suspension before plating. - Avoid using the outer wells of the plate for treatment groups. - Gently swirl the plate after seeding to ensure even distribution. |

| Unexpected Morphological Changes in Cells | The compound may be inducing specific cellular processes like apoptosis, autophagy, or senescence. | - Document morphological changes with microscopy. - Use specific assays to investigate these processes (e.g., caspase assays for apoptosis, LC3 staining for autophagy). |

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an SRB Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[5][6]

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium

-

This compound

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only control wells.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

Gently add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Read the absorbance at 510 nm on a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Caption: Workflow for determining the IC50 of a novel compound.

Caption: Troubleshooting guide for lack of cellular response.

Caption: Hypothetical signaling pathway for this compound.

References

- 1. Combined gene cluster engineering and precursor feeding to improve gougerotin production in Streptomyces graminearus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo efficacy studies of an engineered endolysin targeting Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. Frontiers | Techniques to Study Antigen-Specific B Cell Responses [frontiersin.org]

- 5. Cytotoxic effect of amphotericin B in a myofibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - JP [thermofisher.com]

Technical Support Center: Optimizing Bagougeramine B Production from Bacillus circulans

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bagougeramine B from Bacillus circulans cultures. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: At what growth phase should I expect maximum this compound production?

A1: The production of secondary metabolites like this compound in Bacillus species is typically associated with the stationary phase of growth. Monitoring the bacterial growth curve (optical density at 600 nm) is crucial. Expect the onset of this compound biosynthesis as the culture transitions from the logarithmic to the stationary phase.

Q2: What are the key culture parameters that influence this compound yield?

A2: Several culture parameters significantly impact the yield of secondary metabolites. These include:

-

Medium Composition: Carbon and nitrogen sources, as well as the presence of essential minerals and precursors.

-

pH: Bacillus circulans has an optimal pH range for growth and secondary metabolite production.

-

Temperature: Temperature affects enzyme activity and overall metabolic rate.

-

Aeration and Agitation: Adequate oxygen supply is often critical for the biosynthesis of antibiotics.

Q3: Are there any known precursors I can feed the culture to potentially increase the yield?

A3: this compound is a nucleoside antibiotic. While the specific precursors for its biosynthesis are not publicly detailed, general strategies for enhancing nucleoside antibiotic production can be applied. These include feeding the culture with components of nucleosides, such as specific amino acids or sugars that form the backbone of the molecule. For nucleoside antibiotics, precursors like D-glucosamine, specific amino acids (e.g., L-arginine, L-serine), and purine or pyrimidine bases could be investigated.

Troubleshooting Guide

Low or No Yield of this compound

Problem: After fermentation, the concentration of this compound in the culture broth is below the expected range or undetectable.

Possible Causes & Suggested Solutions:

| Possible Cause | Troubleshooting Steps |

| Suboptimal Growth Conditions | Verify and optimize key culture parameters. Refer to the table below for generally accepted optimal ranges for Bacillus species, which can be used as a starting point for B. circulans. |

| Incorrect Growth Phase at Harvest | Harvest the culture at different time points during the stationary phase to determine the peak production time for this compound. |

| Nutrient Limitation | Analyze the composition of your fermentation medium. Consider enriching the medium with precursors or using a richer complex medium. |

| Inadequate Aeration | Increase the agitation speed or the airflow rate to ensure sufficient dissolved oxygen, a critical factor for many secondary metabolite pathways. |

| Strain Instability | Bacillus strains can sometimes lose their ability to produce secondary metabolites after repeated subculturing. Return to a fresh culture from a frozen stock. |

Inconsistent Yield Between Batches

Problem: Significant variations in this compound yield are observed between different fermentation runs, even with seemingly identical protocols.

Possible Causes & Suggested Solutions:

| Possible Cause | Troubleshooting Steps |

| Variability in Inoculum | Standardize the inoculum preparation. Use a consistent volume of a fresh, actively growing seed culture at a specific optical density. |

| Slight Variations in Media Preparation | Ensure precise measurement and consistent quality of all media components. Prepare a large batch of medium if possible to use across several experiments. |

| Inconsistent pH Control | Implement automated pH monitoring and control during fermentation to maintain the optimal pH. |

| Fluctuations in Temperature | Use a calibrated incubator or bioreactor with precise temperature control. |

Experimental Protocols

Protocol 1: Optimization of Culture Conditions

This protocol outlines a general approach to optimize the key physical and chemical parameters for this compound production using a one-factor-at-a-time (OFAT) method or a more advanced Design of Experiments (DoE) approach.

1. Baseline Culture:

-

Medium: Tryptic Soy Broth (TSB) or a custom production medium.

-

Inoculum: 5% (v/v) of an overnight culture of B. circulans grown in the same medium.

-

Temperature: 30°C

-

pH: 7.0

-

Agitation: 200 rpm

-

Fermentation Time: 72-96 hours

2. Parameter Optimization:

-

pH: Test a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) while keeping other parameters constant.

-

Temperature: Evaluate a range of temperatures (e.g., 25°C, 30°C, 37°C) while keeping other parameters at the determined optimum.

-

Aeration/Agitation: Assess a range of agitation speeds (e.g., 150, 200, 250 rpm) in shake flasks or vary the dissolved oxygen setpoint in a bioreactor.

3. Analysis:

-

At the end of each fermentation, quantify the this compound concentration using a suitable analytical method (e.g., HPLC).

-

Determine the optimal value for each parameter that results in the highest yield.

Table 1: General Parameters for Optimizing Bacillus circulans Culture

| Parameter | Typical Range for Bacillus spp. | Starting Point for Optimization |

| Temperature | 25 - 40°C | 30°C |

| pH | 6.0 - 8.0 | 7.0 |

| Agitation (Shake Flask) | 150 - 250 rpm | 200 rpm |

| Carbon Source | Glucose, Starch, Maltose | 1-2% (w/v) |

| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate | 0.5-1% (w/v) |

Protocol 2: Extraction and Quantification of this compound

This is a general protocol for the extraction of a polar metabolite like this compound from the culture supernatant.

1. Sample Preparation:

-

Centrifuge the culture broth at 10,000 x g for 15 minutes to pellet the cells.

-

Collect the supernatant.

2. Extraction (Liquid-Liquid Extraction):

-

To the supernatant, add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or butanol).

-

Mix vigorously for 5-10 minutes.

-

Allow the phases to separate.

-

Collect the organic phase.

-

Repeat the extraction from the aqueous phase to maximize recovery.

-

Pool the organic extracts and evaporate the solvent under reduced pressure.

3. Quantification (HPLC):

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol or mobile phase).

-

Filter the sample through a 0.22 µm syringe filter.

-

Analyze by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).

-

Detect this compound using a UV detector at an appropriate wavelength (to be determined by UV-Vis spectroscopy of a purified standard).

-

Quantify the concentration by comparing the peak area to a standard curve of purified this compound.

Visualizations

Technical Support Center: Refining Ribosome Binding Assays for Bagougeramine B

This technical support center provides troubleshooting guidance and detailed protocols for researchers studying the interaction of Bagougeramine B with the ribosome.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound on the ribosome? While specific high-resolution structural data for this compound bound to the ribosome is not yet widely available, its chemical structure suggests it belongs to a class of compounds that interfere with the translation process. Like many aminoglycosides and other antibiotics, it likely targets one of the functional centers of the bacterial ribosome, such as the decoding center in the 30S subunit, the peptidyl transferase center (PTC) in the 50S subunit, or the polypeptide exit tunnel.[1][2] Its binding is predicted to inhibit a key step in protein synthesis, such as initiation, elongation, or termination.

Q2: Which ribosome binding assay is best for my research needs? The choice of assay depends on your specific goal:

-

For initial screening and determining binding affinity (Kd, IC50): Fluorescence Polarization (FP) is a robust, high-throughput method that works well for small molecules binding to large complexes like the ribosome.[3]

-

For detailed kinetics (kon, koff) and affinity: Surface Plasmon Resonance (SPR) is the gold standard for real-time interaction analysis, though it requires specialized equipment and careful surface chemistry optimization.

-

For a simple, cost-effective affinity measurement: The Nitrocellulose Filter Binding Assay is a classic technique. It is particularly useful for RNA-protein interactions but can be adapted for small molecules that induce a conformational change leading to ribosome retention on the filter.[4][5]

-

To precisely map the binding site on the mRNA: Ribosome toeprinting (a primer extension inhibition assay) can identify the exact nucleotide where the ribosome stalls in the presence of an inhibitor.[2]

Q3: How do I convert my IC50 value to a dissociation constant (Ki)? For competitive binding assays, the Cheng-Prusoff equation is used to convert the IC50 (the concentration of inhibitor required to displace 50% of the bound ligand) to the Ki (the intrinsic dissociation constant of the inhibitor).[6] This conversion is crucial for comparing the potency of different compounds. The equation is: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the fluorescently labeled ligand (probe).

-

Kd is the dissociation constant of the fluorescent ligand.

There are also online calculators available to perform this conversion.[7][8]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No or Low Binding Signal | 1. Inactive Ribosomes: Ribosomes may have lost activity due to improper purification or storage. 2. Degraded this compound: Compound may be unstable under experimental conditions. 3. Incorrect Buffer Conditions: Mg2+ concentration is critical for ribosome integrity; ionic strength can affect binding. 4. Low Specific Activity of Radiolabel (Filter Assay): Insufficient radioactive signal. | 1. Validate Ribosomes: Perform a functional assay (e.g., poly(U)-directed polyphenylalanine synthesis) to confirm activity. Prepare fresh ribosomes if needed. 2. Check Compound Integrity: Use freshly prepared stock solutions. Verify structure and purity via mass spectrometry or HPLC. 3. Optimize Buffer: Titrate MgCl2 or magnesium acetate (typically 5-20 mM). Adjust KCl/NH4Cl concentration (typically 50-150 mM). Ensure pH is stable (e.g., HEPES pH 7.5). 4. Verify Labeling: Ensure high-purity, high-activity radiolabeled ligand is used. |

| High Background Signal / Non-Specific Binding | 1. Compound Aggregation: this compound may form aggregates at high concentrations, leading to artefactual signals. 2. Binding to Assay Components: The compound might stick to plates (FP) or filters (Filter Assay). 3. Contaminants in Ribosome Prep: Non-ribosomal proteins or nucleic acids might bind the compound. | 1. Add Detergent: Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or NP-40) in the assay buffer.[9] 2. Use Low-Binding Plates/Filters: Test different brands of microplates or pre-treat filters by soaking in buffer. 3. Perform Competition Assay: Show that the signal can be displaced by a known, unlabeled ribosome-binding antibiotic that targets a similar site. 4. Purify Ribosomes: Use a sucrose cushion or density gradient centrifugation for higher purity ribosome preparations. |

| Poor Reproducibility (High Well-to-Well Variability) | 1. Pipetting Errors: Inaccurate or inconsistent dispensing of small volumes. 2. Incomplete Mixing: Reagents not fully homogenized in the assay wells. 3. Temperature Fluctuations: Binding kinetics are temperature-dependent. 4. Edge Effects in Microplates: Evaporation from outer wells of a 96- or 384-well plate. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Ensure Proper Mixing: Gently mix plates on an orbital shaker after adding all components. Avoid introducing bubbles. 3. Equilibrate Reagents: Allow all buffers, plates, and compounds to reach the experimental temperature before starting. 4. Minimize Edge Effects: Do not use the outermost wells for critical data points; instead, fill them with buffer or water. |

| Fluorescence Quenching or Interference (FP Assay) | 1. Compound is Fluorescent: this compound may have intrinsic fluorescence at the excitation/emission wavelengths of the probe. 2. Compound is a Quencher: The compound may absorb energy from the fluorescent probe, reducing its signal. | 1. Measure Compound Spectrum: Run a control plate with only this compound at various concentrations to measure its fluorescence. 2. Correct for Inner Filter Effect: If the compound absorbs light at the excitation or emission wavelengths, mathematical corrections may be necessary. Run a parallel assay without ribosomes to quantify this effect.[10] |

Troubleshooting Logic Flow

This diagram outlines a systematic approach to diagnosing common issues in a ribosome binding assay.